molecular formula C22H17ClN2O3 B3000209 Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate CAS No. 306980-21-2

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate

Cat. No.: B3000209
CAS No.: 306980-21-2
M. Wt: 392.84
InChI Key: HSSWJSZNZHOIDD-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is a useful research compound. Its molecular formula is C22H17ClN2O3 and its molecular weight is 392.84. The purity is usually 95%.
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Biological Activity

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H17ClN2O3C_{22}H_{17}ClN_{2}O_{3} and features a pyridine ring substituted with various functional groups, including a cyano group and an ethyl ester. The presence of a chloro group and a phenoxy moiety contributes to its unique chemical properties, which are crucial for its biological activity.

This compound exhibits significant inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The inhibition of DPP-IV can lead to increased insulin levels and decreased blood glucose levels, making this compound a candidate for diabetes treatment. Furthermore, its structural characteristics suggest potential antifungal and antibacterial properties, indicating broader therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Mechanism Potential Applications
DPP-IV InhibitionIncreases insulin secretion, lowers blood glucoseDiabetes treatment
Antifungal ActivityDisruption of fungal cell membranesTreatment of fungal infections
Antibacterial ActivityInhibition of bacterial growthTreatment of bacterial infections

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental settings:

  • DPP-IV Inhibition Studies :
    • A series of in vitro assays demonstrated that this compound effectively inhibits DPP-IV with a reported IC50 value indicating strong binding affinity.
    • Comparative studies with structurally similar compounds revealed that this compound exhibits superior potency in lowering glucose levels in diabetic models.
  • Antimicrobial Efficacy :
    • Research conducted on various microbial strains showed that the compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.
  • Agricultural Applications :
    • As an agrochemical, the compound has been evaluated for its role as a plant immunity inducer. It enhances systemic acquired resistance in crops, thereby improving their resilience to pathogens.

Properties

IUPAC Name

ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-3-27-22(26)18-12-16(13-24)21(25-20(18)15-7-5-4-6-8-15)28-19-10-9-17(23)11-14(19)2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSWJSZNZHOIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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